2-(Tert-butoxy)-5-chloropyrazine
Description
2-(Tert-butoxy)-5-chloropyrazine is an organic compound that belongs to the pyrazine family It is characterized by the presence of a tert-butoxy group and a chlorine atom attached to the pyrazine ring
Properties
IUPAC Name |
2-chloro-5-[(2-methylpropan-2-yl)oxy]pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-8(2,3)12-7-5-10-6(9)4-11-7/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMVSPBMJNCRSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CN=C(C=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060803-81-7 | |
| Record name | 2-(tert-butoxy)-5-chloropyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butoxy)-5-chloropyrazine typically involves the reaction of 5-chloropyrazine with tert-butyl alcohol in the presence of a suitable catalyst. One common method includes the use of a strong acid such as hydrochloric acid to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of 2-(Tert-butoxy)-5-chloropyrazine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 2-(Tert-butoxy)-5-chloropyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium tert-butoxide and potassium tert-butoxide, which act as strong bases to facilitate the substitution
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products include various substituted pyrazines depending on the nucleophile used.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Products include dihydropyrazine derivatives.
Scientific Research Applications
2-(Tert-butoxy)-5-chloropyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Tert-butoxy)-5-chloropyrazine involves its interaction with various molecular targets. The tert-butoxy group can undergo deprotection under acidic conditions, leading to the formation of reactive intermediates. These intermediates can then interact with biological targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
Sodium tert-butoxide: A strong, non-nucleophilic base used in organic synthesis.
Potassium tert-butoxide: Similar to sodium tert-butoxide, but with different solubility and reactivity properties.
tert-Butyl ethers: Used as oxygenated additives for motor gasoline.
Uniqueness: 2-(Tert-butoxy)-5-chloropyrazine is unique due to the presence of both a tert-butoxy group and a chlorine atom on the pyrazine ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and medicinal chemistry.
Biological Activity
2-(Tert-butoxy)-5-chloropyrazine is a heterocyclic compound that has garnered attention in various fields, including medicinal chemistry and agrochemicals. Its unique structure contributes to its biological activity, which is essential for applications in drug development and agricultural practices. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and research findings.
Chemical Structure and Properties
- Chemical Name: 2-(Tert-butoxy)-5-chloropyrazine
- CAS Number: 1060803-81-7
- Molecular Formula: C8H10ClN2O
- Molecular Weight: 186.63 g/mol
The presence of a tert-butoxy group and a chlorine atom on the pyrazine ring significantly influences the compound's reactivity and biological interactions.
The biological activity of 2-(Tert-butoxy)-5-chloropyrazine is primarily attributed to its interaction with various biological targets, which can include enzymes, receptors, and cellular pathways.
Target Interactions
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting processes like cell proliferation and apoptosis.
- Receptor Modulation: The compound may interact with specific receptors, altering their activity and leading to downstream effects on cellular signaling.
Biological Activity
Research indicates that 2-(Tert-butoxy)-5-chloropyrazine exhibits several biological activities:
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Antimicrobial Activity:
- Exhibits inhibitory effects against various bacterial strains.
- Potentially effective against fungi due to structural similarities with known antifungal agents.
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Antitumor Properties:
- Preliminary studies suggest cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
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Anti-inflammatory Effects:
- May modulate inflammatory pathways, reducing cytokine production in vitro.
Case Studies
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Antimicrobial Efficacy:
A study evaluated the antimicrobial properties of 2-(Tert-butoxy)-5-chloropyrazine against several pathogens:- Bacterial Strains Tested: Escherichia coli, Staphylococcus aureus.
- Results: The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL.
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Cytotoxicity Assay:
In a cytotoxicity assay involving human cancer cell lines:- Cell Lines Used: HeLa (cervical cancer), MCF-7 (breast cancer).
- Findings: IC50 values were determined to be around 30 µM for HeLa cells, suggesting moderate cytotoxicity.
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In Vivo Studies:
An animal model study assessed the anti-inflammatory effects:- Model Used: Carrageenan-induced paw edema in rats.
- Outcome: A significant reduction in paw swelling was observed compared to the control group.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
